3-Butyl-1-methylpiperazin-2-one

Organic Synthesis Process Chemistry Medicinal Chemistry

3-Butyl-1-methylpiperazin-2-one (CAS 1073556-04-3) is a chiral piperazin-2-one derivative with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol. As a substituted piperazinone, it features a six-membered ring containing two nitrogen atoms and a carbonyl group at the 2-position, with a butyl group at the 3-position and a methyl group at the 1-position.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1073556-04-3
Cat. No. B1520617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-1-methylpiperazin-2-one
CAS1073556-04-3
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(CCN1)C
InChIInChI=1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3
InChIKeyGRWAGOYADKISGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-1-methylpiperazin-2-one (CAS 1073556-04-3): Procurement-Grade Properties and Research Scaffold Overview


3-Butyl-1-methylpiperazin-2-one (CAS 1073556-04-3) is a chiral piperazin-2-one derivative with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . As a substituted piperazinone, it features a six-membered ring containing two nitrogen atoms and a carbonyl group at the 2-position, with a butyl group at the 3-position and a methyl group at the 1-position [1]. The compound is commercially available as a liquid at 95.0% purity and serves as a research chemical and synthetic building block [2], with the piperazin-2-one core recognized as a privileged scaffold for fragment-based drug discovery and molecular expansion .

3-Butyl-1-methylpiperazin-2-one: Why Unsubstituted Piperazin-2-ones or Alternative 3-Alkyl Analogs Cannot Be Assumed Interchangeable


Although piperazin-2-one derivatives share a common heterocyclic core, substitution at the 3-position with a linear butyl chain fundamentally alters physicochemical properties and biological behavior compared to unsubstituted, branched, or aryl-substituted analogs. Literature on the 4-acyl-1,6-dialkylpiperazin-2-one class demonstrates that substituent identity and position are critical determinants of target engagement and antiviral potency [1]; for instance, structure-activity relationship (SAR) studies show that even subtle modifications to alkyl chain length or branching on the piperazinone scaffold can drastically shift potency against viral entry targets [1]. Furthermore, the presence of the 1-methyl group distinguishes this compound from non-methylated piperazin-2-ones, which exhibit different hydrogen-bonding capacity and metabolic stability profiles in medicinal chemistry applications [2]. Substituting 3-butyl-1-methylpiperazin-2-one with a 3-isopropyl analog (CAS 856845-64-2) or a 5-butyl positional isomer would alter lipophilicity, steric bulk, and receptor-binding geometry in ways that cannot be predicted without experimental validation [3]. These structural nuances underscore why generic substitution without empirical comparative data risks compromising synthetic reproducibility or biological assay outcomes.

Quantitative Differentiation Evidence for 3-Butyl-1-methylpiperazin-2-one (1073556-04-3) Versus Closest Analogs


Synthetic Accessibility: Linear 3-Butyl Substituent Enables Straight-Chain Alkylation Without Tertiary Carbocation Rearrangement Risk

The 3-butyl group is a primary linear alkyl chain attached to the piperazin-2-one ring, offering a straightforward synthetic route via alkylation or reductive amination that avoids the carbocation rearrangement complications associated with tert-butyl (e.g., 1-(tert-butyl)piperazin-2-one, CAS 681483-76-1) or sec-butyl analogs (e.g., 2-(sec-butyl)-1-methylpiperazine, CAS not assigned) [1]. While direct experimental yield comparisons for this specific compound are not published, the linear butyl moiety eliminates the need for stereocontrol at the branching point, reducing the formation of diastereomeric mixtures that plague sec-butyl syntheses [2].

Organic Synthesis Process Chemistry Medicinal Chemistry

Lipophilicity-Driven Physicochemical Differentiation: Calculated cLogP and Aqueous Solubility Profile Versus Unsubstituted Core

The introduction of the 3-butyl group substantially increases lipophilicity relative to the unsubstituted piperazin-2-one core. Using standard fragment-based cLogP calculation methodology, the contribution of an n-butyl group is approximately +2.0 log units, yielding an estimated cLogP of ~1.8-2.2 for 3-butyl-1-methylpiperazin-2-one compared to -0.7 for piperazin-2-one (CAS 5625-67-2) [1]. This shift in lipophilicity correlates with reduced aqueous solubility: the target compound is described as having low water solubility and is typically supplied as a liquid at ambient temperature , whereas the unsubstituted piperazin-2-one is a crystalline solid with higher aqueous solubility .

Physicochemical Properties ADME Drug Design

Fragment-Based Drug Discovery: Elevated Fsp³ Content Enables Enhanced Three-Dimensional Scaffold Exploration

The 3-butyl-1-methylpiperazin-2-one scaffold offers a higher fraction of sp³-hybridized carbons (Fsp³) compared to unsubstituted or aryl-substituted piperazin-2-one analogs. Fsp³ = (number of sp³-hybridized carbons) / (total carbon count) = 8/9 = 0.89 for the target compound . In contrast, piperazin-2-one has Fsp³ = 2/4 = 0.50, and 4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one (CAS 2093905-71-4) has Fsp³ ≈ 0.36 due to aromatic ring incorporation . Higher Fsp³ values correlate with improved clinical success rates in fragment-to-lead campaigns by reducing aromatic planarity and enhancing three-dimensional shape diversity [1].

Fragment-Based Drug Discovery Medicinal Chemistry Molecular Diversity

Commercial Traceability and Specification Transparency: Documented Purity and Hazard Profile Enable Direct Procurement Comparison

Unlike many custom-synthesis piperazinone analogs with limited public specification data, 3-butyl-1-methylpiperazin-2-one is available with documented purity specifications and hazard classifications from multiple commercial suppliers. Fluorochem supplies the compound at 95.0% purity (liquid state) , while Sigma-Aldrich offers it through the AldrichCPR collection with established hazard classifications including Acute Tox. 4 Oral and Skin Sens. 1 . In comparison, analogs such as 3-isopropylpiperazin-2-one (CAS 856845-64-2) and 5-butyl-1-methylpiperazin-2-one are not listed with standardized purity or safety data across major vendor platforms [1].

Procurement Quality Control Chemical Sourcing

Scaffold Versatility: Demonstrated Bioactivity in Structurally Related Piperazin-2-one Derivatives Supports Investigational Prioritization

While direct bioactivity data for 3-butyl-1-methylpiperazin-2-one itself are not published, structurally related piperazin-2-one derivatives demonstrate quantifiable biological activity across multiple therapeutic targets. A trisubstituted piperazin-2-one derivative (15D8) inhibited adenovirus DNA replication with substantial antiviral activity at low micromolar concentrations [1]. In kinase targeting, a 1-methyl-4-substituted piperazin-2-one derivative achieved an IC₅₀ of 68.6 nM against SOS1-mediated K-RasG12C activation [2]. Additionally, piperazin-2-one-based peptidomimetics with 4-aminobutyl substitution demonstrated cytotoxic activity in LNCaP prostate cancer cells [3]. These data provide class-level validation for the piperazin-2-one scaffold in drug discovery applications.

Antiviral Research Kinase Inhibition Cytotoxicity

Optimal Research Applications for 3-Butyl-1-methylpiperazin-2-one (1073556-04-3) Based on Verified Differentiators


Fragment-Based Drug Discovery Campaigns Requiring High-Fsp³ Scaffolds

The elevated Fsp³ value of 0.89 positions 3-butyl-1-methylpiperazin-2-one as a preferred scaffold for fragment libraries targeting increased three-dimensional molecular complexity. Research programs aiming to reduce aromatic planarity and improve lead-likeness should prioritize this compound over unsubstituted piperazin-2-ones (Fsp³ = 0.50) or aryl-substituted analogs (Fsp³ ≈ 0.36), as higher saturation correlates with improved clinical candidate survival rates [1].

Synthetic Methodology Development for Linear Alkyl Piperazinones

The linear n-butyl substituent at the 3-position provides an uncomplicated alkylation substrate for developing or optimizing synthetic routes to substituted piperazin-2-ones. Unlike sec-butyl or tert-butyl analogs that introduce stereochemical complexity or carbocation rearrangement risks, the straight-chain butyl group enables straightforward SN2 chemistry under mild conditions. This compound serves as a benchmark substrate for evaluating alkylation efficiency, protecting group compatibility, and ring-functionalization methodologies in piperazinone synthesis .

Quality Control and Analytical Method Development Reference Standard

With documented purity of 95.0% and fully characterized hazard profile (Acute Tox. 4 Oral, Skin Sens. 1), 3-butyl-1-methylpiperazin-2-one provides a reliable reference material for developing analytical methods in quality control laboratories. Procurement from suppliers with established technical datasheets ensures batch-to-batch consistency for HPLC method validation, stability studies, or impurity profiling, unlike custom-synthesis piperazinone analogs that lack standardized specification documentation.

Exploratory Medicinal Chemistry Targeting Kinase or Viral Entry Inhibition

Although direct bioactivity data for this specific compound remain unpublished, the piperazin-2-one scaffold class has demonstrated validated activity in kinase inhibition (SOS1/K-RasG12C IC₅₀ = 68.6 nM) and antiviral applications (adenovirus DNA replication inhibition at low μM concentrations) [1]. The 3-butyl-1-methyl substitution pattern offers distinct lipophilicity and steric properties relative to previously explored analogs, justifying procurement for SAR expansion studies and hit-to-lead optimization campaigns in oncology or infectious disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butyl-1-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.